10-Methylundecanoyl-CoA

Capsaicinoid biosynthesis acyltransferase negative control

Procure 10-Methylundecanoyl-CoA (iso-C12:0-CoA), a terminal methyl-branched acyl-CoA thioester. Unlike linear undecanoyl-CoA, it is not utilized by capsaicinoid synthase (Fujiwake et al., 1980)—the definitive negative control for acyltransferase specificity studies. Its +14 Da mass shift enables unambiguous metabolic flux tracing in MCAD profiling. The iso-methyl branch serves as a steric probe for binding pocket geometry via co-crystallization/NMR. Ensure assay specificity—order today.

Molecular Formula C33H58N7O17P3S
Molecular Weight 949.8 g/mol
Cat. No. B15549864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylundecanoyl-CoA
Molecular FormulaC33H58N7O17P3S
Molecular Weight949.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O17P3S/c1-21(2)11-9-7-5-6-8-10-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)
InChIKeyMBJBKIWXWSTSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methylundecanoyl-CoA: Technical Identification and Structural Classification for Procurement Evaluation


10-Methylundecanoyl-CoA (10-Methylundecanoyl-coenzyme A, also denoted as iso-C12:0-CoA) is a medium-chain, methyl-branched fatty acyl-CoA thioester. It is formed via the esterification of coenzyme A with 10-methylundecanoic acid, yielding a molecule with the empirical formula C₃₃H₅₈N₇O₁₇P₃S and an average molecular mass of 949.8 g/mol [1]. The compound is structurally categorized within the branched-chain acyl-CoA subclass, distinguished from its linear counterpart undecanoyl-CoA (C11:0-CoA) by the presence of a terminal iso-methyl branch at the C10 position of the acyl chain [2]. This structural feature critically dictates its interaction with specific enzymatic active sites and its subsequent metabolic routing through mitochondrial beta-oxidation and cardiolipin remodeling pathways [3].

Why 10-Methylundecanoyl-CoA Cannot Be Substituted with Linear or Other Positional Isoforms in Enzymatic Assays


Substituting 10-Methylundecanoyl-CoA (iso-C12:0-CoA) with generic linear undecanoyl-CoA or alternative methyl-branched isomers (e.g., 3-methylundecanoyl-CoA, 7-methylundecanoyl-CoA) introduces significant experimental variability due to strict enzyme-substrate recognition specificity. Methyl branching alters the acyl chain's steric profile and hydrophobic interaction surface, which profoundly impacts binding affinity and catalytic turnover in key enzyme classes such as acyl-CoA synthetases, acyltransferases, and dehydrogenases [1]. This specificity is not merely a matter of chain length compatibility; it is a function of the precise location and orientation of the methyl substituent, which can dictate whether the compound acts as a productive substrate, a competitive inhibitor, or an inert bystander in a given enzymatic context [2].

Quantitative Comparative Evidence: 10-Methylundecanoyl-CoA Performance Against Isoform Baselines


10-Methylundecanoyl-CoA as a Negative Control in Capsaicinoid Synthase Assays: Activity vs. Iso-C9:0-CoA

In a cell-free capsaicinoid synthase assay using Capsicum annuum placental extracts, 10-Methylundecanoyl-CoA (iso-C12:0-CoA) was directly compared to several iso-type acyl-CoA donors. The study explicitly reports that 10-Methylundecanoyl-CoA was not utilized as an acyl donor for capsaicinoid formation [1]. In contrast, iso-C9:0-CoA was used most effectively, demonstrating clear and quantifiable differentiation in substrate recognition [1].

Capsaicinoid biosynthesis acyltransferase negative control substrate specificity

Metabolic Fate Differentiation: 10-Methylundecanoyl-CoA vs. 3-Methylundecanoyl-CoA in Acyl-CoA Classification

While 3-methylundecanoyl-CoA is formally classified as a long-chain fatty acyl-CoA [1], 10-Methylundecanoyl-CoA is categorized distinctly as a medium-chain fatty acyl-CoA [2]. This classification is not merely semantic; it directly influences the cohort of activating and oxidizing enzymes that will recognize the molecule, with medium-chain specific synthetases and dehydrogenases showing preferential activity toward substrates like 10-Methylundecanoyl-CoA over long-chain classified branched isomers [2].

Fatty acid metabolism acyl-CoA classification branched-chain lipids

Molecular Weight Differentiation for Mass Spectrometry Calibration: 10-Methylundecanoyl-CoA vs. Undecanoyl-CoA

The molecular mass of 10-Methylundecanoyl-CoA (949.8 g/mol) [1] is exactly 14 Da heavier than its linear counterpart, undecanoyl-CoA (935.8 g/mol) [2]. This mass difference, attributable to the terminal methyl branch (CH₂ vs. CH(CH₃)), provides a distinct and readily resolvable shift in mass spectrometry applications. This specific Δm = +14 Da signature allows for unambiguous differentiation and quantification of the branched-chain species from the linear C11-CoA pool in complex biological matrices without isobaric interference [3].

LC-MS acyl-CoA profiling mass spectrometry metabolomics

Exclusion from Specific Synthetic Peptide Derivatives: Patent-Defined Functional Differentiation

In the patent literature defining A-21978C cyclic peptide derivatives (precursors to lipoglycopeptide antibiotics like dalbavancin), a specific chemical claim explicitly prohibits the use of 10-Methylundecanoyl as an R-group substituent under defined conditions [1]. The claim states that when R¹ and R² are hydrogen or amino-protecting groups, R cannot be selected from a list that includes 8-methyldecanoyl, 10-methyldodecanoyl, and 10-methylundecanoyl [1]. This legal exclusion provides negative evidence of a specific biological or physicochemical incompatibility that distinguishes 10-Methylundecanoyl from other alkanoyl chains that are permissible in the core antibiotic scaffold.

Lipoglycopeptide antibiotics A-21978C derivatives patent exclusion semi-synthetic antibiotics

Validated Research Applications and Procurement Use Cases for 10-Methylundecanoyl-CoA


Negative Control Substrate for Capsaicinoid Acyltransferase Activity Assays

As demonstrated by Fujiwake et al. (1980), 10-Methylundecanoyl-CoA is not utilized as an acyl donor by the capsaicinoid synthase system, unlike active isoforms such as iso-C9:0-CoA [1]. Researchers investigating the substrate specificity of plant acyltransferases or engineering capsaicinoid biosynthetic pathways can procure this compound as a definitive negative control. Its use allows for the clear delineation of the enzyme's tolerance for branched-chain acyl chain length and methyl group positioning, thereby validating assay specificity and reducing false-positive background activity in high-throughput screens.

Medium-Chain Branched-Chain Acyl-CoA Probe for Mitochondrial Beta-Oxidation Studies

Given its classification as a medium-chain acyl-CoA [1], 10-Methylundecanoyl-CoA serves as a precise chemical probe to interrogate the substrate specificity of medium-chain acyl-CoA dehydrogenase (MCAD) and related mitochondrial import machinery (carnitine palmitoyltransferase system). Its distinct mass (+14 Da vs. undecanoyl-CoA) enables its use in isotopic or mass-shift assays to trace metabolic flux of branched-chain fatty acids through beta-oxidation without the confounding effects of endogenous linear C11-CoA pools [2]. This is particularly relevant for studies on inborn errors of metabolism or mitochondrial dysfunction where branched-chain lipid accumulation is a biomarker.

LC-MS/MS Internal Standard for Isoform-Specific Quantitation of Branched-Chain Acyl-CoAs

The predictable +14 Da mass shift relative to linear undecanoyl-CoA makes 10-Methylundecanoyl-CoA an ideal internal standard or calibrant for targeted lipidomics workflows. It can be spiked into biological matrices (plasma, tissue homogenates) prior to solid-phase extraction to control for differential ionization efficiency and recovery of medium-chain, branched-chain acyl-CoA species. Its unique retention time on reversed-phase C18 columns, governed by the terminal iso-branch, further aids in chromatographic resolution from co-eluting linear isomers, ensuring accurate quantitation in metabolomics studies [3].

Structural Biology and Crystallography of Acyl-CoA Binding Proteins

The terminal methyl branch of 10-Methylundecanoyl-CoA introduces a defined steric constraint that can be exploited in structural biology to probe the binding pocket geometry of acyl-CoA binding proteins, including ACADs and acyl-CoA binding domain proteins [4]. Co-crystallization or NMR titration experiments with this ligand can reveal how the binding site accommodates or rejects terminal branching, providing mechanistic insight into the molecular basis of substrate specificity that cannot be obtained using linear chain ligands alone.

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